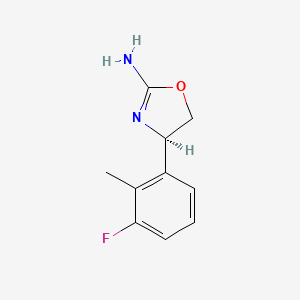
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine
Vue d'ensemble
Description
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine, also known by its CAS number 1357266-80-8, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11FN2O
- Molecular Weight : 194.21 g/mol
- Chemical Structure : The compound features a dihydrooxazole ring and a fluorinated aromatic moiety, which are critical for its biological activity.
The compound acts primarily as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . This receptor is involved in various neurotransmission pathways, including dopaminergic and serotonergic signaling. Activation of TAAR1 by this compound can lead to significant physiological effects, including modulation of mood and behavior.
Neuropharmacological Effects
Studies have demonstrated that compounds activating TAAR1 can influence behaviors associated with addiction and eating disorders. For example, RO-5256390, a related compound, has shown efficacy in reducing binge-like eating behavior in animal models. This suggests that this compound may have therapeutic potential in treating such disorders.
Study 1: Anticancer Activity
A study examined the anticancer properties of fluorinated derivatives similar to this compound. Results indicated that these compounds could inhibit cell proliferation in various cancer types without exhibiting a biphasic dose-response relationship . This finding is crucial as it suggests a more straightforward therapeutic application compared to other agents that show variable efficacy at different concentrations.
Study 2: Behavioral Impact
In an investigation into the role of TAAR1 agonists in modulating compulsive behaviors, it was found that certain compounds could significantly alter dopaminergic signaling pathways. This alteration was linked to changes in feeding behavior in rodent models. Given the structural similarities to this compound, it is plausible that this compound may exhibit comparable effects.
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
(4R)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOUWIYOVWGHV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@@H]2COC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













